Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 89151-46-2 . It has a molecular weight of 339.22 . The compound is typically stored at -10 degrees Celsius and appears as an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 339.22 . It is an oil at room temperature and is typically stored at -10 degrees Celsius .Scientific Research Applications
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Synthesis and Biological Evaluation of Derivatives
- Field : Organic Chemistry, Medicinal Chemistry
- Application : Two derivatives of N-Boc piperazine, an ester derivative, and a hydrazide derivative were synthesized and characterized . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Method : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .
- Results : The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .
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Intermediate in Biologically Active Compounds
- Field : Organic Chemistry, Pharmaceutical Chemistry
- Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib . Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate is the key intermediate of Vandetanib .
- Method : These compounds were synthesized through multiple steps, using various starting materials .
- Results : The final products, crizotinib and Vandetanib, are used in the treatment of certain types of cancer .
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Intermediate in the Manufacture of Fentanyl Derivatives
- Field : Organic Chemistry, Pharmaceutical Chemistry
- Application : 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl .
- Method : The specific methods of synthesis would depend on the particular derivative being produced .
- Results : The final products are various fentanyl derivatives, which are potent opioids used in pain management .
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Intermediate in the Synthesis of Vandetanib
- Field : Organic Chemistry, Pharmaceutical Chemistry
- Application : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate is the key intermediate of Vandetanib .
- Method : This compound was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation and substitution .
- Results : The final product, Vandetanib, is used in the treatment of certain types of cancer .
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Intermediate in the Synthesis of Crizotinib
- Field : Organic Chemistry, Pharmaceutical Chemistry
- Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib .
- Method : This compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
- Results : The final product, Crizotinib, is used in the treatment of certain types of cancer .
- Intermediate in the Synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Field : Organic Chemistry, Pharmaceutical Chemistry
- Application : Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a compound that might be used in the synthesis of various organic compounds .
- Method : The specific methods of synthesis would depend on the particular derivative being produced .
- Results : The final products are various organic compounds, which could be used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONMNRHLZXJDJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433567 | |
Record name | Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | |
CAS RN |
89151-46-2 | |
Record name | Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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